molecular formula CCl2NO2P B14733749 Phosphorocyanatidic dichloride CAS No. 4743-41-3

Phosphorocyanatidic dichloride

Cat. No.: B14733749
CAS No.: 4743-41-3
M. Wt: 159.89 g/mol
InChI Key: DFENTPZMQILDDZ-UHFFFAOYSA-N
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Description

Phosphorocyanatidic dichloride (CAS 870-30-4), also referred to as phosphorisocyanatidic dichloride, is an organophosphorus compound characterized by a phosphorus center bonded to two chlorine atoms, an oxygen atom, and an isocyanato group (-NCO). Its molecular formula is Cl₂P(O)NCO, and it belongs to a class of reactive phosphorus dichlorides used in organic synthesis for introducing phosphorus-containing functional groups. The compound’s reactivity stems from the electrophilic phosphorus atom, which facilitates nucleophilic substitution reactions, making it valuable in forming phosphoramidates, thiophosphates, and other derivatives .

Synthesis typically involves controlled chlorination or phosphorylation of precursor molecules. For example, analogous dichlorides, such as phenylphosphonic dichloride, are synthesized via reactions of phosphorus trichloride with organometallic reagents or alcohols . However, specific synthetic routes for this compound are less documented, suggesting its niche application in specialized reactions.

Properties

CAS No.

4743-41-3

Molecular Formula

CCl2NO2P

Molecular Weight

159.89 g/mol

IUPAC Name

dichlorophosphoryl cyanate

InChI

InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4

InChI Key

DFENTPZMQILDDZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)OP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Phosphorocyanatidic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Phosphorocyanatidic dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorocyanatidic oxide.

    Reduction: Reduction reactions can convert it into phosphorocyanatidic hydride.

    Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphorocyanatidic dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphorocyanatidic dichloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the introduction of phosphorus-containing groups into target molecules. Molecular targets and pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares phosphorocyanatidic dichloride with structurally related phosphorus dichlorides:

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity Profile Applications
This compound 870-30-4 Cl₂P(O)NCO -NCO, -Cl, -O Nucleophilic substitution at P-center Organic synthesis, ligand preparation
Phenylphosphonic dichloride 824-72-6 C₆H₅P(O)Cl₂ -Ph, -Cl, -O Esterification, amidation Polymer additives, flame retardants
Methylphosphonothioic dichloride 676-98-2 CH₃Cl₂PS -S, -Cl, -CH₃ Thiol substitution, hydrolysis Pesticide intermediates
Phosphorus oxychloride (POCl₃) 10025-87-3 POCl₃ -Cl, -O Chlorination, phosphorylation Pharmaceuticals, agrochemicals
Phosphoramidic dichloride 25221-53-8 C₄H₅Cl₂N₂O₂P -Cl, -NH, -imidazolyl Amide coupling, heterocyclic synthesis Drug discovery intermediates

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